PD318088

Vue d'ensemble

Description

PD318088 est un inhibiteur de petite molécule de la kinase de la kinase de la protéine kinase activée par le mitogène 1 et de la kinase de la kinase de la protéine kinase activée par le mitogène 2. Il s'agit d'un analogue de PD184352 et il est connu pour son activité antiproliférative potentielle contre les cellules cancéreuses. This compound se lie simultanément avec l'adénosine triphosphate dans une région du site actif de la kinase de la kinase de la protéine kinase activée par le mitogène 1 qui est adjacente au site de liaison de l'adénosine triphosphate .

Applications De Recherche Scientifique

PD318088 has several scientific research applications, including:

Cancer Research: this compound is used in cancer research to study its anti-proliferative activity against cancer cells. .

Signal Transduction Studies: this compound is used to study the mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2 signaling pathways. .

Drug Development: this compound is used as a lead compound in the development of new drugs targeting mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2. .

Mécanisme D'action

Target of Action

PD318088 is a potent, allosteric, and non-ATP competitive inhibitor of MEK1/2 . MEK1 and MEK2 are closely related, dual-specificity tyrosine/threonine protein kinases found in the Ras/Raf/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway . They function as a key component of this evolutionarily conserved signaling module and are activated by phosphorylation of key serine residues in the catalytic domain by an upstream serine kinase, Raf .

Mode of Action

This compound binds simultaneously with ATP in a region of the MEK1 active site that is adjacent to the ATP-binding site . The presence of this compound induces several conformational changes in the unphosphorylated MEK1 and MEK2 enzymes that lock them into a closed but catalytically inactive species . This reveals a novel, noncompetitive mechanism for protein kinase inhibition .

Biochemical Pathways

This compound targets the Ras/Raf/MEK/ERK MAPK signaling pathway . This pathway is responsible for the coordination and regulation of cell growth and differentiation in response to extracellular stimulation . The MEKs phosphorylate the downstream target ERK on specific tyrosine and threonine residues . The MAPK pathways function as an integral step in the formation, progression, and survival of tumors, in addition to being intracellular mediators in the aberration of signaling in many inflammatory processes .

Pharmacokinetics

It is known that this compound binds simultaneously with atp in a region of the mek1 active site that is adjacent to the atp-binding site This suggests that this compound may have a unique pharmacokinetic profile compared to other MEK inhibitors

Result of Action

The binding of this compound and MgATP to MEK1 abolishes the formation of tetramers and higher-order aggregates . This suggests that this compound may have a significant impact on the molecular and cellular effects of MEK1’s action.

Analyse Biochimique

Biochemical Properties

PD318088 plays a crucial role in biochemical reactions by inhibiting the activity of MEK1 and MEK2. These enzymes are part of the Ras/Raf/MEK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival. This compound binds simultaneously with ATP in a region of the MEK1 active site that is adjacent to the ATP-binding site . This binding results in the inhibition of MEK1/2 activity, preventing the phosphorylation and activation of downstream ERK proteins. The inhibition of MEK1/2 by this compound leads to a decrease in cell proliferation and an increase in apoptosis, making it a potential candidate for cancer therapy .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the MEK/ERK signaling pathway, which is crucial for cell proliferation and survival. In cancer cells, this compound has been shown to reduce cell proliferation and induce apoptosis . Additionally, this compound affects cell signaling pathways by inhibiting the phosphorylation of ERK, leading to changes in gene expression and cellular metabolism. This compound also impacts cellular metabolism by altering the metabolic flux and levels of metabolites involved in the MEK/ERK pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the allosteric site of MEK1/2, which is adjacent to the ATP-binding site . This binding induces conformational changes in MEK1/2, locking them into a closed but catalytically inactive state . As a result, the phosphorylation and activation of downstream ERK proteins are inhibited. This compound also increases the dimerization dissociation constant for MEK1 and MEK2, suggesting that its mechanism of inhibition is due to localized conformational changes in the active site rather than a global change in the overall structure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under laboratory conditions and retains its inhibitory activity over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of the MEK/ERK pathway, leading to prolonged effects on cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the MEK/ERK pathway without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and cardiotoxicity . These threshold effects highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with MEK1/2. The inhibition of MEK1/2 by this compound affects the metabolic flux and levels of metabolites in the MEK/ERK pathway . Additionally, this compound may interact with other enzymes and cofactors involved in cellular metabolism, further influencing metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It binds to transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of this compound within cells is influenced by its binding to MEK1/2 and other biomolecules, which can affect its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with MEK1/2 . The targeting signals and post-translational modifications of this compound direct it to specific compartments or organelles, influencing its activity and function . The localization of this compound within the cytoplasm allows it to effectively inhibit the MEK/ERK pathway and exert its biochemical effects.

Méthodes De Préparation

PD318088 est synthétisé par une série de réactions chimiques impliquant l'introduction de divers groupes fonctionnels dans une structure de base. La voie de synthèse implique généralement les étapes suivantes :

Formation de la structure de base : La structure de base est synthétisée par une série de réactions, y compris l'halogénation et l'amination.

Introduction de groupes fonctionnels : Des groupes fonctionnels tels que le brome, le fluor et l'iode sont introduits dans la structure de base par des réactions de substitution.

Modifications finales :

Analyse Des Réactions Chimiques

PD318088 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut subir des réactions d'oxydation, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites.

Substitution : Les réactions de substitution impliquent le remplacement de groupes fonctionnels par d'autres groupes, conduisant à la formation de dérivés substitués

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium, ainsi que divers solvants et catalyseurs. Les principaux produits formés à partir de ces réactions sont généralement des dérivés de this compound avec des groupes fonctionnels modifiés .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Recherche sur le cancer : this compound est utilisé dans la recherche sur le cancer pour étudier son activité antiproliférative contre les cellules cancéreuses. .

Études de transduction du signal : this compound est utilisé pour étudier les voies de signalisation de la kinase de la kinase de la protéine kinase activée par le mitogène 1 et de la kinase de la kinase de la protéine kinase activée par le mitogène 2. .

Développement de médicaments : this compound est utilisé comme composé principal dans le développement de nouveaux médicaments ciblant la kinase de la kinase de la protéine kinase activée par le mitogène 1 et la kinase de la kinase de la protéine kinase activée par le mitogène 2. .

Mécanisme d'action

This compound exerce ses effets en se liant simultanément avec l'adénosine triphosphate dans une région du site actif de la kinase de la kinase de la protéine kinase activée par le mitogène 1 qui est adjacente au site de liaison de l'adénosine triphosphate. Cette liaison inhibe l'activité de la kinase de la kinase de la protéine kinase activée par le mitogène 1 et de la kinase de la kinase de la protéine kinase activée par le mitogène 2, conduisant à la suppression des voies de signalisation en aval impliquées dans la prolifération cellulaire et la survie . Le mécanisme d'inhibition est probablement dû à des changements conformationnels localisés dans le site actif plutôt qu'à un changement global dans la structure globale .

Comparaison Avec Des Composés Similaires

PD318088 est similaire à d'autres inhibiteurs de la kinase de la kinase de la protéine kinase activée par le mitogène 1 et de la kinase de la kinase de la protéine kinase activée par le mitogène 2, tels que PD184352, RO5126766 et Mirdametinib. This compound est unique dans son mode de liaison et sa structure. Contrairement à d'autres inhibiteurs, this compound se lie simultanément avec l'adénosine triphosphate dans une région adjacente au site de liaison de l'adénosine triphosphate, offrant un mécanisme d'inhibition distinct .

Composés similaires

PD184352 : Un analogue de this compound avec une activité inhibitrice similaire contre la kinase de la kinase de la protéine kinase activée par le mitogène 1 et la kinase de la kinase de la protéine kinase activée par le mitogène 2

RO5126766 : Un inhibiteur dual RAF/kinase de la kinase de la protéine kinase activée par le mitogène avec une activité anticancéreuse puissante

Mirdametinib : Un inhibiteur sélectif de la kinase de la kinase de la protéine kinase activée par le mitogène, non compétitif avec l'adénosine triphosphate, avec une activité antitumorale

Propriétés

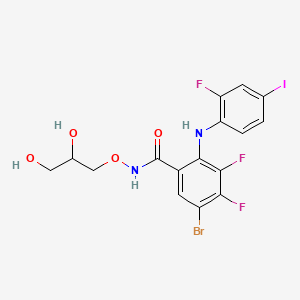

IUPAC Name |

5-bromo-N-(2,3-dihydroxypropoxy)-3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrF3IN2O4/c17-10-4-9(16(26)23-27-6-8(25)5-24)15(14(20)13(10)19)22-12-2-1-7(21)3-11(12)18/h1-4,8,22,24-25H,5-6H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSSGBYXSKOLAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)NC2=C(C(=C(C=C2C(=O)NOCC(CO)O)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrF3IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437004 | |

| Record name | PD318088 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391210-00-7 | |

| Record name | PD318088 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.